N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting thiophene-2-carboxylic acid with thioamide under cyclization conditions.
Attachment of the piperazine moiety: The thiazole derivative is then reacted with piperazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the carboxamide group: The final step involves the reaction of the intermediate with 5-chloro-2-methoxybenzoic acid to form the desired carboxamide.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide, converting them to amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its complex structure and functional groups.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-4-(methylthio)piperazine-1-carboxamide
- N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-yl)piperazine-1-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the piperazine or thiazole rings.
- Chemical Properties: Variations in solubility, stability, and reactivity due to different functional groups.
- Biological Activity: Differences in potency, selectivity, and mechanism of action based on structural modifications.
N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide stands out due to its unique combination of aromatic and heterocyclic rings, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S2/c1-27-17-5-4-14(21)11-15(17)23-20(26)25-8-6-24(7-9-25)12-19-22-16(13-29-19)18-3-2-10-28-18/h2-5,10-11,13H,6-9,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYNGFPMBXNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.